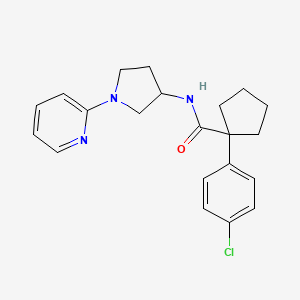
1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core with a 4-chlorophenyl group and a pyridin-2-yl pyrrolidin-3-yl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-pyridinecarboxaldehyde to form an intermediate, which is then reacted with pyrrolidine and cyclopentanecarboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and chlorophenyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclohexanecarboxamide
- 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide
Uniqueness
1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
生物活性
1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and applications in drug discovery, supported by data tables and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula: C21H24ClN3O
- Molecular Weight: 369.9 g/mol
- CAS Number: 1795359-04-4
The compound features a cyclopentanecarboxamide core, a 4-chlorophenyl group, and a pyridin-2-yl pyrrolidin-3-yl substituent, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Formation of Intermediate: Reaction of 4-chlorobenzoyl chloride with 2-pyridinecarboxaldehyde.
- Final Product Formation: Reaction of the intermediate with pyrrolidine and cyclopentanecarboxylic acid under specific conditions.
Synthetic Route Summary:
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of Intermediate | 4-chlorobenzoyl chloride + 2-pyridinecarboxaldehyde | Ethanol, catalyst |
| 2 | Final Product Formation | Intermediate + Pyrrolidine + Cyclopentanecarboxylic acid | Specific solvent conditions |
The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate their activity, influencing downstream signaling pathways critical for therapeutic effects.
Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological activities:
- Antiviral Activity: Investigated for its efficacy against viral infections by inhibiting specific kinases involved in viral replication.
- Cytotoxic Effects: Demonstrated selective cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.
Case Studies and Research Findings
Recent studies have explored the structure-activity relationship (SAR) of this compound and its analogs:
- Antiviral Efficacy: In vitro studies show potent activity against dengue virus in human primary monocyte-derived dendritic cells (MDDCs), highlighting its relevance in infectious disease treatment .
- Cancer Research: The compound has been tested for its ability to inhibit polo-like kinase 4 (PLK4), a target in cancer therapy. Inhibition of PLK4 leads to centrosome removal and subsequent cell cycle arrest in cancer cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar structures:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclohexanecarboxamide | Cyclohexane instead of cyclopentane | Potentially similar but distinct activity profile |
| 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide | Cyclobutane core | Different pharmacological properties due to structural changes |
属性
IUPAC Name |
1-(4-chlorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O/c22-17-8-6-16(7-9-17)21(11-2-3-12-21)20(26)24-18-10-14-25(15-18)19-5-1-4-13-23-19/h1,4-9,13,18H,2-3,10-12,14-15H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVADGKSLFZGQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CCN(C3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














